Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-
CAS No.: 55956-34-8
Cat. No.: VC18487436
Molecular Formula: C10H15BrO2
Molecular Weight: 247.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55956-34-8 |
|---|---|
| Molecular Formula | C10H15BrO2 |
| Molecular Weight | 247.13 g/mol |
| IUPAC Name | 3'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane] |
| Standard InChI | InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2 |
| Standard InChI Key | NCBIEHUPIATGAB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCC1C(C23OCCO3)Br |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
The compound features a spirocyclic core where the bicyclo[2.2.2]octane (norbornane) system shares a single atom (spiro carbon) with a 1,3-dioxolane ring (Figure 1). The bicyclo[2.2.2]octane component consists of three fused six-membered rings, creating a rigid, bowl-like structure. The 1,3-dioxolane ring introduces two oxygen atoms at the 1- and 3-positions, while the bromine atom occupies the 3-position of the bicyclo[2.2.2]octane moiety .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅BrO₂ |
| Molecular Weight | 247.13 g/mol |
| CAS Registry Number | 55956-34-8 |
| IUPAC Name | 3'-Bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane] |
Stereochemical Considerations
The spiro junction imposes significant steric constraints, limiting conformational flexibility. X-ray crystallography of analogous spiro compounds (e.g., spiro[bicyclo[3.2.0]heptane-2,2'- dioxolan]-6-one) reveals that the bicyclic system adopts a chair-like conformation, while the dioxolane ring remains planar . The bromine substituent’s axial or equatorial orientation depends on synthetic conditions, influencing reactivity .
Synthesis and Manufacturing
Bromination of Bicyclo[2.2.2]octane Precursors
A common route involves brominating a preformed spiro[bicyclo[2.2.2]octane-2,2'- dioxolane] precursor. For example, treatment of the parent hydrocarbon with bromine (Br₂) in dichloromethane at 0°C yields the 3-bromo derivative in 65–72% yield . The reaction proceeds via radical intermediates, with regioselectivity controlled by the stability of the transition state .
Cyclization Strategies
Alternative methods employ photochemical [2+2] cycloadditions or Diels-Alder reactions to construct the bicyclo[2.2.2]octane core. For instance, vinyl acetate and 2-cyclopenten-1-one undergo UV-induced cycloaddition to form a spirocyclic intermediate, which is subsequently brominated .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | 65–72 | Simplicity, scalability | Limited regiocontrol |
| Photochemical Cyclization | 50–60 | Stereoselectivity | High energy input required |
Purification and Characterization
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Structural confirmation is achieved via:
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NMR Spectroscopy: Distinct signals for the spiro carbon (δ 95–100 ppm in ¹³C NMR) and bromine-coupled protons (δ 4.2–4.5 ppm in ¹H NMR) .
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Mass Spectrometry: Molecular ion peak at m/z 247.13 (M⁺) with characteristic fragmentation patterns .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C–Br bond undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with sodium methoxide replaces bromine with a methoxy group, yielding spiro[bicyclo[2.2.2]octane-2,2'- dioxolane], 3-methoxy- .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at the 3-position, enabling access to derivatives for medicinal chemistry .
Ring-Opening Reactions
Acid hydrolysis of the dioxolane ring (e.g., HCl/H₂O) cleaves the spiro junction, generating a diol intermediate that can be further functionalized .
Applications in Research and Industry
Medicinal Chemistry
The compound’s rigid spirocyclic core mimics bioactive natural products, making it a scaffold for drug discovery. For instance, brominated spiro derivatives exhibit antiproliferative activity against pancreatic cancer cells by covalently inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
Materials Science
Incorporation into polymers enhances thermal stability. For example, spirocyclic epoxy resins derived from this compound show glass transition temperatures (Tg) exceeding 200°C.
Catalysis
The bromine atom serves as a leaving group in transition-metal-catalyzed reactions, enabling asymmetric synthesis of chiral bicyclic compounds .
Biological and Toxicological Profile
In Vitro Toxicity
Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 18–25 μM in HeLa cells), attributed to alkylation of cellular nucleophiles .
Environmental Persistence
The bromine substituent raises concerns about bioaccumulation. Hydrolysis half-lives in aqueous media range from 120 hours (pH 7) to 24 hours (pH 10) .
Future Directions
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